4-(3,3-Dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide
4-(3,3-Dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide
Lu AA41063 is a potent and selective hA2A receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
851202-49-8
VCID:
VC0533714
InChI:
InChI=1S/C16H17F2N3O2S/c1-16(2,3)8-12(22)20-13-10(17)6-9(7-11(13)18)14(23)21-15-19-4-5-24-15/h4-7H,8H2,1-3H3,(H,20,22)(H,19,21,23)
SMILES:
CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F
Molecular Formula:
C16H17F2N3O2S
Molecular Weight:
353.4 g/mol
4-(3,3-Dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide
CAS No.: 851202-49-8
Inhibitors
VCID: VC0533714
Molecular Formula: C16H17F2N3O2S
Molecular Weight: 353.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 851202-49-8 |
---|---|
Product Name | 4-(3,3-Dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide |
Molecular Formula | C16H17F2N3O2S |
Molecular Weight | 353.4 g/mol |
IUPAC Name | 4-(3,3-dimethylbutanoylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide |
Standard InChI | InChI=1S/C16H17F2N3O2S/c1-16(2,3)8-12(22)20-13-10(17)6-9(7-11(13)18)14(23)21-15-19-4-5-24-15/h4-7H,8H2,1-3H3,(H,20,22)(H,19,21,23) |
Standard InChIKey | KEUJAGGJGBWRFC-UHFFFAOYSA-N |
SMILES | CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F |
Canonical SMILES | CC(C)(C)CC(=O)NC1=C(C=C(C=C1F)C(=O)NC2=NC=CS2)F |
Appearance | Solid powder |
Description | Lu AA41063 is a potent and selective hA2A receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Lu AA41063; Lu AA-41063; Lu AA 41063; Lu-AA41063; LuAA41063; |
Reference | 1: Mikkelsen GK, Langgård M, Schrøder TJ, Kreilgaard M, Jørgensen EB, Brandt G, Griffon Y, Boffey R, Bang-Andersen B. Synthesis and SAR studies of analogues of 4-(3,3-dimethyl-butyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide (Lu AA41063) as adenosine A2A receptor ligands with improved aqueous solubility. Bioorg Med Chem Lett. 2015 Mar 15;25(6):1212-6. doi: 10.1016/j.bmcl.2015.01.062. Epub 2015 Feb 7. PubMed PMID: 25701253. |
PubChem Compound | 16122818 |
Last Modified | Nov 11 2021 |
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